Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions, which are efficient and cost-effective. These reactions typically involve the condensation of 1,2-diketones, ammonium acetate, and aldehydes under solvent-based or green chemistry conditions . Catalysts such as Ce@STANPs/ZrO2 in water have been used to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. It often acts by inhibiting enzymes or interfering with cellular pathways, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-imidazole-1-carboxylate: Known for its use in organic synthesis.
Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate: Used in pharmaceutical research.
Uniqueness
Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate stands out due to its unique ethyl substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 6-ethyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-7-4-5-8-9(6-7)13-10(12-8)11(14)15-2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
ZXIXIXFEEXHMKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N2)C(=O)OC |
Origin of Product |
United States |
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